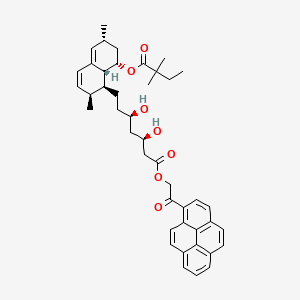
Simvastatin, 1-Pyreneacetyl Ester
描述
Simvastatin, 1-Pyreneacetyl Ester is a derivative of simvastatin, a well-known lipid-lowering agent used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. Simvastatin belongs to the statin class of medications, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, thereby reducing cholesterol synthesis in the liver . The addition of the 1-pyreneacetyl group to simvastatin potentially enhances its properties, making it a subject of interest in scientific research.
作用机制
Target of Action
Simvastatin, 1-Pyreneacetyl Ester primarily targets the enzyme known as hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, Simvastatin effectively reduces the production of cholesterol .
Mode of Action
Simvastatin is a prodrug, which means it is inactive when ingested and needs to be metabolized in the body to become active . The active form of Simvastatin competitively inhibits HMG-CoA Reductase, preventing the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production in the liver .
Biochemical Pathways
The primary biochemical pathway affected by Simvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol . By inhibiting HMG-CoA Reductase, Simvastatin disrupts this pathway, leading to a reduction in the production of cholesterol . This can result in a decrease in low-density lipoprotein (LDL) cholesterol levels, sometimes referred to as "bad cholesterol" .
Pharmacokinetics
Simvastatin is well absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver . Only about 5% of the drug reaches the general circulation intact . Simvastatin is metabolized primarily by the CYP3A4 isoenzyme, which can lead to significant drug interactions . The drug is mainly eliminated in the feces due to biliary excretion .
Result of Action
The primary molecular effect of Simvastatin is the reduction of cholesterol synthesis in the liver . This leads to a decrease in LDL cholesterol levels in the blood . At the cellular level, Simvastatin can also increase the expression of LDL receptors on hepatocytes, further reducing LDL cholesterol levels in the blood .
Action Environment
The action of Simvastatin can be influenced by various environmental factors. For instance, the gut microbiome can affect the metabolism of Simvastatin and its efficacy . Additionally, certain dietary factors can influence the absorption and metabolism of Simvastatin . It’s also worth noting that genetic variations, particularly in the gene encoding the organic anion transporter SLCO1B1, can influence the response to Simvastatin .
生化分析
Biochemical Properties
Simvastatin, 1-Pyreneacetyl Ester interacts with various enzymes and proteins in the body. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . This interaction reduces the production of cholesterol and several intermediates of the mevalonate pathway, such as farnesylpyrophosphate and geranylgeranylpyrophosphate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to develop an adaptive response in cells treated with simvastatin, including enhanced conversion of sterol precursors into ergosterol, mobilization of steryl esters, and increased expression of the HMG-CoA reductase gene . Additionally, statins cause a substantial drop in the level of glycerophospholipids .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is a prodrug, and the 6-membered lactone ring of simvastatin is hydrolyzed in vivo to generate the beta,delta-dihydroxy acid, an active metabolite structurally similar to HMG-CoA . This active metabolite competitively inhibits HMG-CoA reductase, thereby reducing the production of cholesterol and several intermediates of the mevalonate pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A pharmacokinetic study of simvastatin showed that the drug is transported into cells leading to bioaccumulation over time . Over time, there is a decrease in total drug level, indicating that the drug is partly biotransformed by cellular enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High dosages of simvastatin in animals have resulted in a spectrum of toxicities in a variety of organ systems . These changes pose a significant risk to humans at clinical dosages .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway . It inhibits the conversion of HMG-CoA to mevalonic acid, a key step in this pathway . This inhibition not only reduces the cellular production of cholesterol but also the biosynthesis of several intermediates of the mevalonate pathway .
Transport and Distribution
This compound is transported into cells, leading to its bioaccumulation . The addition of bile acids augments this process . The distribution of the drug within cells and tissues is influenced by this transport process .
Subcellular Localization
Cholesterol biosynthesis enzymes, which this compound interacts with, are known to be expressed in the endoplasmic reticulum and nuclear envelope
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Simvastatin, 1-Pyreneacetyl Ester involves the esterification of simvastatin with 1-pyreneacetic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and a solvent like dichloromethane (DCM). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the compound .
化学反应分析
Types of Reactions
Simvastatin, 1-Pyreneacetyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield simvastatin and 1-pyreneacetic acid.
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrenequinones.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the pyreneacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Simvastatin and 1-pyreneacetic acid.
Oxidation: Pyrenequinones.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Simvastatin, 1-Pyreneacetyl Ester has several scientific research applications:
相似化合物的比较
Similar Compounds
Simvastatin: The parent compound, widely used for its lipid-lowering effects.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness
Simvastatin, 1-Pyreneacetyl Ester is unique due to the presence of the pyreneacetyl group, which may enhance its lipophilicity and cellular uptake. This modification could potentially improve its therapeutic efficacy and broaden its applications in scientific research .
属性
IUPAC Name |
(2-oxo-2-pyren-1-ylethyl) (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50O7/c1-6-43(4,5)42(48)50-37-21-25(2)20-30-11-10-26(3)33(40(30)37)19-16-31(44)22-32(45)23-38(47)49-24-36(46)34-17-14-29-13-12-27-8-7-9-28-15-18-35(34)41(29)39(27)28/h7-15,17-18,20,25-26,31-33,37,40,44-45H,6,16,19,21-24H2,1-5H3/t25-,26-,31+,32+,33-,37-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCOTZTJMQDOW-TXXDJFRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676142 | |
| Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193682-18-7 | |
| Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


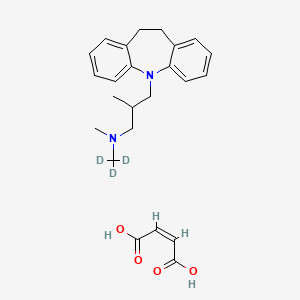
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
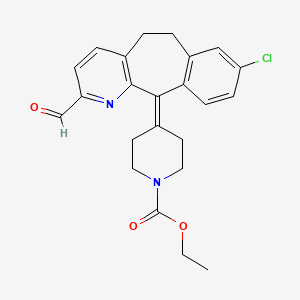
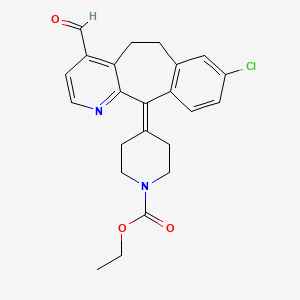
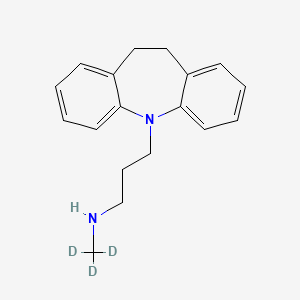
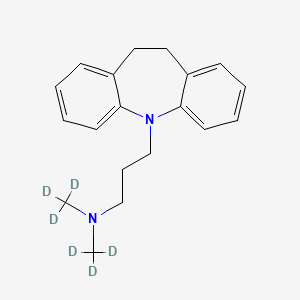
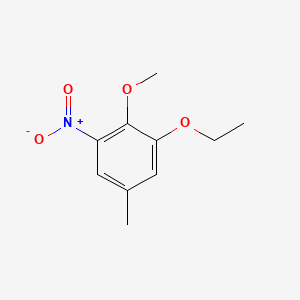

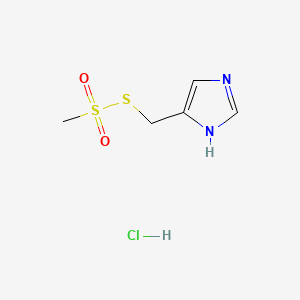
![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
